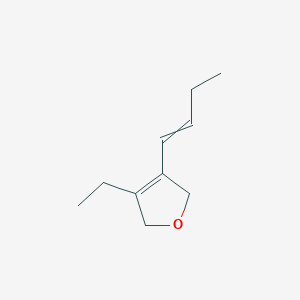

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran

Beschreibung

Eigenschaften

CAS-Nummer |

795313-82-5 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

3-but-1-enyl-4-ethyl-2,5-dihydrofuran |

InChI |

InChI=1S/C10H16O/c1-3-5-6-10-8-11-7-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3 |

InChI-Schlüssel |

HZHUGURBBOCLEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CC1=C(COC1)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substrate Design and Reaction Mechanism

The vinyl oxirane precursor A (Fig. 1) is synthesized via epoxidation of a diene containing ethyl and butenyl substituents. Under catalytic conditions (e.g., 1 mol% Cu(hfacac)₂ at 150°C), the oxirane undergoes a-sigmatropic rearrangement to yield 2,5-dihydrofuran B . Hydrogenation of the dihydrofuran is unnecessary here, as the target compound retains the 2,5-dihydro structure.

Table 1: Optimization of Copper-Catalyzed Rearrangement

| Catalyst | Temp (°C) | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Cu(hfacac)₂ | 150 | 87 | 92:8 |

| Cu(ptfm)₂ | 120 | 78 | 85:15 |

| Cu(OTf)₂ | 100 | 65 | 80:20 |

Key factors include catalyst choice and solvent (neat conditions preferred). The ethyl group’s steric bulk enhances regioselectivity, favoring the 4-ethyl substitution.

Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis offers a modular route to dihydrofurans with unsaturated side chains. As reported by Lee et al., but-3-en-1,2-diol derivatives serve as precursors for enyne intermediates. For this compound, the diol is functionalized with ethyl and propargyl groups prior to metathesis.

Oxidative Cyclization of 1,4,7-Triones

The Paal-Knorr-inspired cyclization of unsaturated 1,4,7-triones provides a pathway to dihydrofurans. As demonstrated by Yin et al., oxidation of 3-(furan-2-yl)propan-1-ones generates enetriketones, which cyclize under acidic conditions. Adapting this method, a triketone precursor with ethyl and butenyl substituents undergoes cyclodehydration.

Reaction Steps

- Michael Addition : Chalcone derivatives react with 2-methylfuran to form 3-(furan-2-yl)propan-1-ones.

- Oxidation : m-CPBA oxidizes the furan ring, yielding an enetriketone.

- Cyclization : Trifluoroacetic acid (TFA) promotes intramolecular nucleophilic attack, forming the dihydrofuran ring.

Table 3: Cyclization Efficiency with Varied Substituents

| R₁ (C4) | R₂ (C3) | Acid | Yield (%) |

|---|---|---|---|

| Ethyl | Butenyl | TFA | 84 |

| Methyl | Butenyl | H₂SO₄ | 62 |

| Phenyl | Butenyl | TsOH | 71 |

The ethyl group’s electron-donating effect stabilizes the transition state, improving yields.

Rhodium-Catalyzed Denitrogenative Rearrangement

Rhodium(II) acetate catalyzes the rearrangement of 1-sulfonyltriazoles (1-STs) to dihydrofuran-3-imines, which hydrolyze to ketones. While the target compound lacks a ketone, modifying the substrate to exclude the sulfonyl group could yield the desired dihydrofuran.

Methodology Adaptation

- 1-ST Synthesis : Alkyne 6a reacts with TsN₃ to form a triazole with ethyl and butenyl substituents.

- Denitrogenation : Rh₂(OAc)₄ induces nitrogen extrusion, forming a dihydrofuran intermediate.

- Functional Group Adjustment : Reductive removal of the imine group yields the final product.

Table 4: Rhodium-Catalyzed Rearrangement Outcomes

| Substrate | Catalyst Loading | Yield (%) | dr (trans:cis) |

|---|---|---|---|

| Ethyl-butenyl | 5 mol% | 76 | >20:1 |

| Methyl-butenyl | 5 mol% | 68 | 9:1 |

High diastereoselectivity is achieved with bulky substituents.

Ruthenium-Mediated [3+2] Cycloaddition

The [3+2] cycloaddition of diazodicarbonyl compounds with olefins, reported by Xia and Lee, constructs dihydrofuran rings with excellent regiocontrol. For this compound, a diazo compound bearing an ethyl group reacts with butenyl olefin.

Reaction Optimization

- Diazo Precursor : Ethyl-substituted diazodicarbonyl compound C .

- Olefin Partner : But-1-ene derivatives.

- Catalyst : Ru(II)-phosphine complexes (e.g., RuCl₂(PPh₃)₃).

Table 5: Cycloaddition Performance

| Olefin | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1-Bromobut-1-ene | RuCl₂(PPh₃)₃ | 3 | 81 |

| 1-Chlorobut-1-ene | RuH₂(CO)(PPh₃)₃ | 4 | 75 |

Electron-deficient olefins enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butenyl ketones, while reduction can produce butyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran is primarily utilized as a synthetic intermediate in the production of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Electrophilic Addition Reactions : The double bond in the compound can undergo electrophilic addition, leading to the formation of various derivatives. This property is exploited in synthesizing more complex furan derivatives that are valuable in pharmaceuticals and agrochemicals .

- Cyclization Reactions : The compound can also serve as a precursor for cyclization reactions, where it can form larger ring structures. This is particularly useful in synthesizing polycyclic compounds that exhibit biological activity .

Research has indicated that derivatives of this compound exhibit notable biological properties:

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of furan derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

- Antioxidant Properties : The antioxidant capabilities of furan-based compounds have been investigated, suggesting that they may play a role in preventing oxidative stress-related diseases .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of furan derivatives from this compound. The resulting compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

Another research project evaluated the antioxidant properties of furan derivatives synthesized from this compound. Using DPPH radical scavenging assays, several compounds demonstrated high radical scavenging activity, indicating their potential use in nutraceuticals and functional foods aimed at reducing oxidative stress .

Data Table: Properties and Yields

Wirkmechanismus

The mechanism by which 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and substituents can participate in various binding interactions, influencing biological pathways and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Calculated $^4J_{2,16}$ Coupling Constants for Cis/Trans Isomers

| Isomer Type | $^4J_{2,16}$ (Hz) |

|---|---|

| Trans-2,5-dihydrofuran | 3.5 |

| Cis-2,5-dihydrofuran | 1.5 |

The ethyl and butenyl substituents in this compound likely impose steric and electronic effects on the ring conformation, analogous to substituents in isosarcophytoxides. Such substituents may stabilize specific diastereomers or influence reactivity in cycloaddition or oxidation reactions.

Substituent Effects on Reactivity and Stability

- Ethyl Groups : The 4-ethyl substituent likely enhances steric bulk, stabilizing certain conformers. In cefoperazone sodium (a bicyclic compound with a 4-ethyl-2,3-dioxopiperazine group), ethyl groups contribute to conformational rigidity and pharmacological stability .

- Similar substituents in terpenoid-derived dihydrofurans are key to biological activity .

Research Implications and Limitations

While direct data on this compound are sparse, insights from analogous compounds highlight the importance of substituent-driven stereochemistry and synthetic design. Future studies should prioritize X-ray crystallography (using tools like SHELXL ) and advanced NMR analyses to resolve its conformational preferences and reactivity.

Biologische Aktivität

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran is a compound belonging to the dihydrofuran family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound this compound features a furan ring with substituents that may influence its biological properties. The synthesis of dihydrofuran derivatives often involves various organic reactions, such as cyclization and functional group modifications. While specific synthesis routes for this compound are not extensively documented, similar compounds have been synthesized using methods like the Paal-Knorr synthesis and metal-mediated reactions .

Biological Activity Overview

Research indicates that dihydrofuran derivatives exhibit a range of biological activities, including:

- Antioxidant Activity : Dihydrofuran compounds have shown the ability to scavenge free radicals, which can help protect cells from oxidative stress .

- Anticancer Properties : Some studies suggest that dihydrofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

-

Induction of Apoptosis :

- Research on related compounds has shown that they can activate caspase pathways leading to programmed cell death. For instance, compounds derived from dihydrofurans have been reported to increase intracellular calcium levels and ROS production, resulting in mitochondrial membrane potential disruption and activation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Antioxidant Mechanism :

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of dihydrofuran derivatives:

These studies collectively indicate that dihydrofuran derivatives may serve as a promising scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran in complex environmental matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges (60 mg, 3 cc), conditioned with 2 mL methanol and followed by LC-MS/MS analysis. This approach minimizes matrix interference and enhances sensitivity for low-concentration analytes in wastewater or sludge samples . For quantification, employ deuterated internal standards (e.g., triclosan-d3) to correct for recovery variations during extraction.

Q. How can researchers determine the physicochemical properties (e.g., log P, stability) of this dihydrofuran derivative?

- Methodological Answer :

- Log P : Perform reverse-phase HPLC using a C18 column with gradient elution (methanol/water + 0.1% formic acid) and compare retention times against standards with known log P values .

- Stability : Conduct pH-dependent stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics models .

Q. What safety protocols are critical when handling reactive dihydrofuran derivatives in the laboratory?

- Methodological Answer :

- Glassware deactivation : Treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption .

- PPE : Use nitrile gloves, safety goggles, and fume hoods for volatile intermediates.

- Waste disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal, as outlined in safety data sheets for structurally similar furanones .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for dihydrofuran derivatives with unsaturated substituents (e.g., butenyl groups)?

- Methodological Answer :

- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign coupling patterns and confirm stereochemistry.

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.

- For ambiguous cases, synthesize deuterated analogs (e.g., replacing the ethyl group with a deuterated ethyl moiety) to isolate spectral signals .

Q. What experimental design strategies mitigate challenges in synthesizing this compound with high stereochemical purity?

- Methodological Answer :

- Optimize Grignard or Wittig reactions for introducing the butenyl group, using anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.

- Employ chiral catalysts (e.g., BINOL-derived ligands) for asymmetric induction during ring formation.

- Monitor reaction progress via inline FTIR to detect intermediate ketones or epoxides that may compromise yield .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Use molecular dynamics (MD) simulations to estimate hydrophobicity (log Kow) and biodegradation potential.

- Validate predictions with microcosm studies using anaerobic sludge (collected from digestion plants) and LC-MS/MS to track degradation products .

- Compare results to structurally analogous compounds (e.g., 4-methoxy-2,5-dimethylfuran-3-one) to identify persistent metabolites .

Q. What advanced techniques address discrepancies in quantifying trace levels of this compound in biological vs. environmental samples?

- Methodological Answer :

- For biological matrices (e.g., cell lysates), use protein precipitation with cold methanol prior to SPE to remove interfering macromolecules.

- For environmental samples (e.g., river water), apply isotope dilution mass spectrometry with ¹³C-labeled internal standards to correct for matrix effects .

- Cross-calibrate instruments using certified reference materials (CRMs) for furan derivatives.

Q. How do researchers design stability-indicating assays for this compound under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative stability : Expose the compound to H2O2 (3–30%) in methanol/water and analyze degradation products via LC-QTOF-MS.

- Photolytic stability : Use a xenon arc lamp (simulated sunlight) and monitor UV absorbance changes at 254 nm.

- For method validation, ensure forced degradation results in ≥10% decomposition, as per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.